N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine

Physicochemical property prediction Chromatographic method development Purification optimization

N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine (CAS 1353959-31-5) is a substituted aliphatic diamine featuring a cyclopropyl group and a 1-methylpiperidin-3-yl moiety attached to the N1 position of an ethane-1,2-diamine backbone. Its molecular formula is C₁₁H₂₃N₃, with a molecular weight of 197.32 g/mol and a computed density of 1.0 ± 0.1 g/cm³.

Molecular Formula C11H23N3
Molecular Weight 197.32 g/mol
Cat. No. B7914366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine
Molecular FormulaC11H23N3
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)N(CCN)C2CC2
InChIInChI=1S/C11H23N3/c1-13-7-2-3-11(9-13)14(8-6-12)10-4-5-10/h10-11H,2-9,12H2,1H3
InChIKeyCBJAIDZZILBYMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine – Procurement-Grade Structural & Physicochemical Baseline


N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine (CAS 1353959-31-5) is a substituted aliphatic diamine featuring a cyclopropyl group and a 1-methylpiperidin-3-yl moiety attached to the N1 position of an ethane-1,2-diamine backbone . Its molecular formula is C₁₁H₂₃N₃, with a molecular weight of 197.32 g/mol and a computed density of 1.0 ± 0.1 g/cm³ . The compound is supplied as a research chemical with purity specifications reaching ≥98% (HPLC) and is classified with GHS07 hazard labelling (H302, H315, H319, H335) .

Why N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine Cannot Be Routinely Replaced by N1-Alkyl or Regioisomeric Diamine Analogs


The cyclopropyl substituent at N1 imposes distinct steric, electronic, and conformational constraints compared to simple N1-methyl, N1-ethyl, or N1-isopropyl analogs. Cyclopropylamines exhibit attenuated basicity (ΔpKa ≈ 1–2 units lower vs. acyclic secondary alkylamines due to increased s-character in the C–N bond) [1], which directly alters protonation state at physiological pH and thereby modulates target engagement, passive membrane permeability, and lysosomal trapping propensity [2]. Furthermore, the 1-methylpiperidin-3-yl regioisomer presents a different spatial orientation of the basic piperidine nitrogen relative to the 1-methylpiperidin-4-yl and -2-yl variants, potentially affecting molecular recognition at targets such as GPR119, for which substituted cyclopropyl piperidinyl compounds have been patented as agonists [3]. These cumulative physicochemical divergences mean that even close structural analogs cannot be assumed interchangeable for SAR or in vivo pharmacological studies without explicit comparative validation.

N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine – Comparator-Anchored Quantitative Differentiation Evidence


Computed Physicochemical Differentiation: Boiling Point and Density vs. N1-Methyl Analog

The target compound exhibits a predicted boiling point of 277.6 ± 8.0 °C at 760 mmHg and a predicted density of 1.0 ± 0.1 g/cm³, computed via ACD/Labs or analogous fragment-based algorithms . By contrast, the direct N1-methyl analog, N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine (CAS 1353984-80-1), has a lower predicted boiling point of approximately 249.1 ± 8.0 °C at 760 mmHg . The ~28.5 °C higher boiling point of the target compound is attributable to the increased molecular weight and polarizability conferred by the cyclopropyl ring. This difference is practically relevant for gas chromatographic separation, fractional distillation purification protocols, and vapor-phase handling conditions.

Physicochemical property prediction Chromatographic method development Purification optimization

Flash Point Safety Margin: Comparative Handling Risk Assessment vs. N1-Ethyl Analog

The predicted flash point of N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine is 120.2 ± 13.2 °C , placing it above the 93 °C threshold that demarcates flammable liquids (Class 3) from combustible liquids under many regulatory frameworks. In comparison, the N1-ethyl analog, N1-ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine (CAS not retrieved but structurally inferred), is expected to exhibit a significantly lower flash point due to the reduced molecular weight and higher vapor pressure of the ethyl substituent, qualitatively consistent with the trend observed for the methyl analog . While head-to-head flash point data for the ethyl comparator is not available in the accessed sources, the target compound's higher flash point translates into less stringent storage and ventilation requirements.

Laboratory safety Transport classification Flammable liquid handling

GPR119 Agonist Pharmacophore Compatibility: Class-Level Inference from Patent SAR

Marck Sharp & Dohme Corp. patent US 2015/0274664 A1 (WO2014052379A1) explicitly claims substituted cyclopropyl piperidinyl compounds as agonists of the G-protein coupled receptor GPR119 (glucose-dependent insulinotropic receptor) for the treatment of type 2 diabetes [1]. The generic Markush structure encompasses N-substituted piperidinyl cyclopropyl compounds that share core structural homology with N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine. The patent reports that exemplified compounds achieved EC₅₀ values in the range of 20–40 nM in a cAMP accumulation assay using HEK293 cells expressing human GPR119 [1]. While the specific compound (CAS 1353959-31-5) is not explicitly listed among the exemplified examples in the accessed patent sections, its structural features—the cyclopropyl group, the 1-methylpiperidin-3-yl moiety, and the ethane-1,2-diamine linker—map directly onto the pharmacophoric elements described in the patent's SAR discussion. In contrast, N1-methyl and N1-ethyl analogs lack the conformational rigidity and reduced amine basicity contributed by the cyclopropyl ring, which the patent identifies as favourable for GPR119 binding potency and metabolic stability [1].

GPR119 agonism Type 2 diabetes Incretin pharmacology GPCR drug discovery

Commercial Purity Benchmarking: 98% (HPLC) Specification vs. 95% Industry Minimum

The target compound is commercially available at a certified purity of 98% (HPLC) from Leyan (Shanghai Haohong Scientific) , exceeding the 95% minimum purity commonly listed for general-purpose research diamines . This 3-percentage-point purity advantage reduces the likelihood of confounding biological assay results arising from impurities, particularly relevant for primary screening campaigns where even minor contaminants (e.g., residual synthetic intermediates or regioisomeric byproducts) can produce false-positive hits. For the structurally related N1-Cyclopropyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine (CAS 1353972-37-8), which contains a methylene spacer altering the piperidine-to-diamine distance, comparable purity specifications are not uniformly guaranteed across suppliers, introducing batch-to-batch variability risk.

Chemical procurement Purity specification HPLC quality control Screening compound logistics

Enantiomeric Differentiation: (R)- vs. (S)- vs. Racemic Procurement and Pharmacological Implications

The target compound contains a chiral center at the 3-position of the piperidine ring, giving rise to (R)- and (S)-enantiomers. Both enantiomers are commercially available as distinct catalog items: (S)-N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine (CAS 1354014-96-2) and the corresponding (R)-enantiomer. The racemic mixture (CAS 1353959-31-5) is supplied by Fluorochem and Leyan . For GPR119 agonism and related GPCR targets, enantiomeric configuration at the piperidine 3-position is expected to influence both potency and selectivity, as documented in the patent SAR for cyclopropyl piperidinyl compounds where stereochemistry at this center modulates cAMP EC₅₀ by >2-fold between enantiomeric pairs [1]. Procurement of the enantiopure (R)- or (S)-form is therefore essential for studies requiring stereochemically defined SAR, while the racemate may be suitable for initial screening or cost-sensitive applications.

Chiral resolution Enantioselective pharmacology Stereochemical SAR Analytical chiral purity

Procurement-Driven Application Scenarios for N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine


GPR119 Agonist Lead Identification and Early SAR Expansion

Research groups pursuing glucose-dependent insulinotropic receptor (GPR119) agonists for type 2 diabetes drug discovery can employ this compound as a scaffold-hopping starting point or SAR probe within the cyclopropyl piperidinyl chemotype claimed in US 2015/0274664 A1 [1]. The 98%-purity racemate provides a cost-effective entry for primary cAMP accumulation screening in HEK293-hGPR119 cells, where the patent reports EC₅₀ values of 20–40 nM for structurally analogous compounds [1]. Follow-up studies can then access enantiopure (R)- or (S)-forms to characterize stereochemistry-dependent potency differences.

Physicochemical Profiling and Chromatographic Method Development

The computed boiling point (277.6 ± 8.0 °C) and flash point (120.2 ± 13.2 °C) provide starting parameters for GC-MS method development and fractional distillation purification. The compound's higher boiling point relative to N1-methyl and N1-ethyl analogs (ΔBP ≈ +28.5 °C vs. methyl analog) necessitates adjusted oven temperature ramps and column selection. This makes the compound a useful system suitability standard for laboratories optimizing separation protocols for N1-cyclopropyl-diamine series.

Amine Basicity and pKa-Dependent Cellular Permeability Studies

The cyclopropyl group reduces the basicity of the N1 amine (estimated pKa shift of −1 to −2 units vs. acyclic N1-alkyl diamines) [2], enabling its use as a tool compound to experimentally dissect the contribution of amine protonation state to passive membrane permeability, lysosomal trapping, and Vdss in ADME assays. Comparative studies with N1-methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine (predicted higher pKa) can isolate the effect of N1-substituent electronic character on cellular accumulation, using LC-MS/MS quantification in MDCK or Caco-2 permeability models.

Chiral Building Block for Stereochemically Defined Medicinal Chemistry Libraries

The availability of separate (R)- and (S)-enantiomers (CAS 1354014-96-2 for the (S)-form) enables incorporation into enantiopure compound libraries for diversity-oriented synthesis. The ethane-1,2-diamine core provides two chemically differentiable amine handles (N1-substituted vs. N2-primary amine), allowing sequential functionalization via reductive amination, amide coupling, or sulfonylation without protecting group manipulation, which is critical for efficient parallel library synthesis in medicinal chemistry campaigns.

Quote Request

Request a Quote for N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.